rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure
The molecular formula of the compound is C31H34N2O6 with a molecular weight of approximately 530.61 g/mol. The compound features a piperidine ring substituted with an ethyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is known for its role in drug design and development.
Property | Value |
---|---|
Molecular Formula | C31H34N2O6 |
Molecular Weight | 530.61 g/mol |
CAS Number | 1225383-33-4 |
Purity | >98% |
The biological activity of rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies indicate that it may act as an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in the modulation of mood and locomotor activity.
Pharmacological Effects
-
Dopamine Transporter Inhibition :
- The compound has shown significant affinity for DAT, which is crucial for dopamine reuptake in the brain. This inhibition could lead to increased dopamine levels, potentially enhancing mood and locomotor activity.
-
Norepinephrine Transporter Inhibition :
- Similar to its effect on DAT, rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid also inhibits NET, suggesting potential applications in treating conditions like depression and ADHD.
-
Locomotor Activity :
- In vivo studies have demonstrated that this compound significantly increases locomotor activity in animal models, indicating stimulant-like properties comparable to traditional psychostimulants like cocaine.
Case Studies
A series of experiments were conducted to evaluate the locomotor effects of this compound:
- Study Design : Mice were administered varying doses of the compound (e.g., 10 mg/kg to 100 mg/kg) and monitored for distance traveled over a set period.
-
Results :
- At doses above 30 mg/kg, significant increases in distance traveled were observed compared to control groups. Notably, the peak effect was recorded within the first hour post-administration.
- The data suggested that higher doses correlated with increased locomotor activity, supporting its potential as a stimulant.
Table 2: Locomotor Activity Results
Dose (mg/kg) | Distance Traveled (cm) | Statistical Significance (p-value) |
---|---|---|
Control | 150 | - |
10 | 200 | p < 0.05 |
30 | 300 | p < 0.01 |
50 | 450 | p < 0.001 |
100 | 600 | p < 0.001 |
Structure-Activity Relationship (SAR)
The structure of rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid suggests that modifications to the Fmoc group or the ethyl substituent could enhance or alter its pharmacological profile. Studies on similar compounds indicate that variations in the piperidine ring can significantly impact binding affinity and selectivity for neurotransmitter transporters.
特性
IUPAC Name |
(2R,4R)-2-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-16-13-15(22(25)26)11-12-24(16)23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,2,11-14H2,1H3,(H,25,26)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLNHWSFLAUGY-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。